molecular formula C25H19N3O5S2 B2972376 (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide CAS No. 894672-80-1

(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide

Cat. No.: B2972376
CAS No.: 894672-80-1
M. Wt: 505.56
InChI Key: LUUFIIDCJOYDOB-JCMHNJIXSA-N
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Description

The compound (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a heterocyclic derivative featuring a fused thieno[3,2-c][1,2]thiazin core. This structure incorporates a sulfone group (2,2-dioxido), a benzyl substituent, and a furan-2-carboxamide moiety linked via a phenylhydrazine bridge. The Z-configuration of the methylideneamino group ensures specific stereoelectronic interactions, which may influence its reactivity and biological activity.

Properties

IUPAC Name

N-[4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O5S2/c29-23-22(15-26-18-8-10-19(11-9-18)27-25(30)21-7-4-13-33-21)35(31,32)28(20-12-14-34-24(20)23)16-17-5-2-1-3-6-17/h1-15,26H,16H2,(H,27,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUFIIDCJOYDOB-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)NC(=O)C5=CC=CO5)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)NC(=O)C5=CC=CO5)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazines are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The compound features a thiazine core structure, which is critical for its biological activity. The presence of functional groups such as furan and carboxamide enhances its pharmacological potential.

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. These interactions may inhibit or activate various enzymes and receptors, leading to its therapeutic effects.

Anticancer Activity

Research indicates that thiazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines. In vitro studies using the MTT assay demonstrated that these compounds can significantly reduce cell viability in cancerous cells such as HT29 (colorectal cancer) and DU145 (prostate cancer) .

Antimicrobial Properties

Thiazine derivatives are also recognized for their antimicrobial activities. Studies have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazine derivatives have shown promise in reducing inflammation. Experimental models suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activities of thiazine derivatives:

StudyCell Line/OrganismBiological ActivityMethodology
Study 1HT29 (Colorectal Cancer)AnticancerMTT Assay
Study 2DU145 (Prostate Cancer)AnticancerMTT Assay
Study 3Various BacteriaAntimicrobialDisk Diffusion Method
Study 4Inflammatory ModelsAnti-inflammatoryCytokine Measurement

These studies highlight the compound's potential in various therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Benzothiazole-3-carboxamide Derivatives ()

  • Example: N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)

  • Core Structure: Benzothiazole with a thiazolidinone ring.
  • Substituents: 4-Chlorophenyl group at the thiazolidinone position.
  • Synthesis: 70% yield in ethanol.
  • Key Features: Strong C=O IR absorption at 1663–1682 cm⁻¹, influenced by the electron-withdrawing chloro group . Comparison: The target compound replaces the benzothiazole with a fused thienothiazin system, enhancing ring rigidity. The benzyl group may improve lipophilicity compared to chlorophenyl substituents.

Thiazinane-1,1-dioxide Derivatives () Example: 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)

  • Core Structure : Thiazinane ring with sulfone groups.
  • Substituents: Bromo and methyl groups on the phenoxy moiety.
  • Synthesis : 66% yield via ring-opening reaction in DMAc.
  • Key Features: Sulfone groups contribute to stability and electronic effects .

Triazole-Thione Derivatives ()

  • Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9)

  • Core Structure : Triazole-thione with sulfonyl groups.
  • Substituents : Fluorophenyl and sulfonyl groups.
  • Key Features: C=S stretching at 1247–1255 cm⁻¹ and absence of C=O in IR spectra .

Physicochemical Properties

Compound Type Key IR Bands (cm⁻¹) Notable Functional Groups Potential Bioactivity
Benzothiazole-3-carboxamide 1663–1682 (C=O), 3150–3319 (NH) Carboxamide, chlorophenyl Antimicrobial, enzyme inhibition
Thiazinane-1,1-dioxide 1150–1250 (SO₂), 1660–1680 (C=O) Sulfone, phenoxy Anti-inflammatory, CNS activity
Triazole-Thione 1247–1255 (C=S), 3278–3414 (NH) Thione, sulfonyl Anticancer, antiviral
Target Compound ~1680–1700 (C=O), ~1250 (SO₂) Furan carboxamide, benzyl, sulfone Hypothetical: Kinase inhibition
  • Insights: The target compound’s furan carboxamide and sulfone groups may synergize for enhanced solubility and target binding compared to simpler thiazolidinones or triazoles.

Research Findings and Implications

Substituent Impact : Electron-withdrawing groups (e.g., chloro, sulfonyl) in analogues () improve stability and reactivity. The benzyl group in the target compound may balance lipophilicity and metabolic stability .

Synthetic Challenges: Low yields in certain thiazolidinones (e.g., 37% for 4i in ) highlight the need for optimized conditions for the target compound’s synthesis.

Spectroscopic Correlations : IR and NMR data from analogues () provide benchmarks for verifying the target compound’s structure, particularly C=O and sulfone vibrations .

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